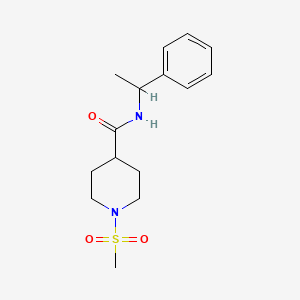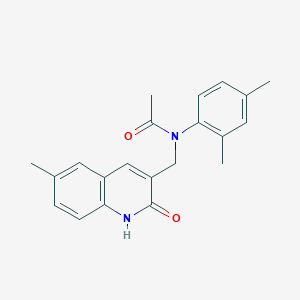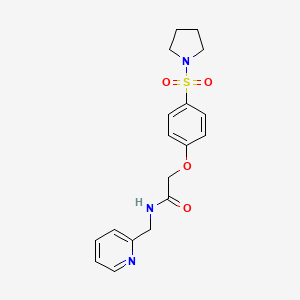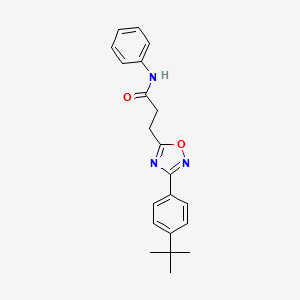
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MOPAN and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of MOPAN is not fully understood. However, studies have suggested that MOPAN may inhibit bacterial and fungal growth by disrupting the cell wall or membrane. MOPAN has also been shown to bind to metal ions such as copper and iron, which may explain its potential use as a fluorescent probe for metal ion detection. The mechanism of action of MOPAN as a photosensitizer in photodynamic therapy is based on the generation of reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
MOPAN has been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine its toxicity profile and potential side effects. MOPAN has also been shown to have antioxidant properties and may have potential applications in the prevention and treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
MOPAN has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. MOPAN is also stable under various conditions, making it suitable for long-term storage. However, MOPAN has some limitations. Its low solubility in water may limit its potential applications in aqueous environments. In addition, further studies are needed to determine the optimal concentration and exposure time for MOPAN in different experimental settings.
Future Directions
There are several future directions for research on MOPAN. One potential direction is to further investigate its antibacterial and antifungal properties and its potential use as a therapeutic agent for bacterial and fungal infections. Another potential direction is to explore its potential as a fluorescent probe for metal ion detection in biological systems. In addition, further studies are needed to determine the optimal conditions for its use as a photosensitizer in photodynamic therapy for cancer treatment. Finally, more research is needed to determine its toxicity profile and potential side effects in vivo.
Synthesis Methods
The synthesis of MOPAN can be achieved through various methods. One of the most commonly used methods is the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 2-nitro-N-phenethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method yields MOPAN with a high degree of purity and is suitable for large-scale production.
Scientific Research Applications
MOPAN has potential applications in various fields of scientific research. It has been studied for its antibacterial and antifungal properties and has shown promising results in inhibiting the growth of bacteria and fungi. MOPAN has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. In addition, MOPAN has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-12-19-17(24-20-12)14-7-8-15(16(11-14)21(22)23)18-10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGVAVZQTBQFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

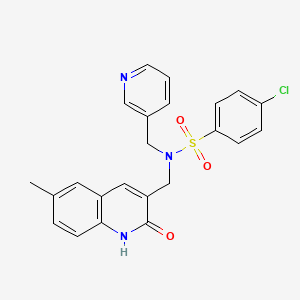
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7689148.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7689152.png)
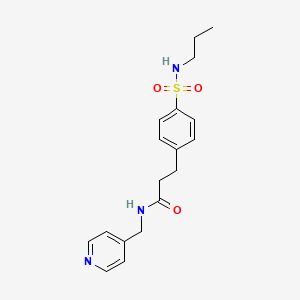

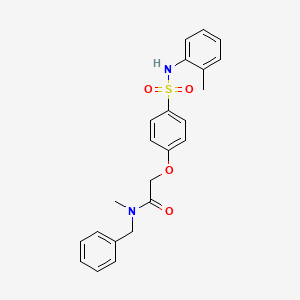
![N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7689186.png)

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)
